molecular formula C27H27N5O B11338402 N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]-3-phenylpropanamide

N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]-3-phenylpropanamide

Cat. No.: B11338402
M. Wt: 437.5 g/mol
InChI Key: JBJIRPFFAVHRRE-UHFFFAOYSA-N
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Description

N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]-3-phenylpropanamide is a complex organic compound that belongs to the class of aminopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]-3-phenylpropanamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the amino group, and the coupling of the phenylpropanamide moiety. One common synthetic route involves the reaction of 2-methyl-4,6-dichloropyrimidine with 4-methylphenylamine to form the intermediate 2-methyl-6-(4-methylphenylamino)pyrimidine. This intermediate is then reacted with 4-aminobenzene to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]-3-phenylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The compound specifically binds to the active site of tyrosine kinases, inhibiting their activity and thereby blocking the signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Imatinib: Another aminopyrimidine compound used as a therapeutic agent for leukemia.

    Dasatinib: A similar compound with a broader spectrum of kinase inhibition.

    Nilotinib: A more potent inhibitor of specific tyrosine kinases compared to imatinib.

Uniqueness

N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]-3-phenylpropanamide is unique due to its specific structural features that allow for selective inhibition of certain enzymes. Its combination of a pyrimidine ring with an amino group and a phenylpropanamide moiety provides a distinct pharmacophore that can be fine-tuned for targeted therapeutic applications.

Properties

Molecular Formula

C27H27N5O

Molecular Weight

437.5 g/mol

IUPAC Name

N-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]-3-phenylpropanamide

InChI

InChI=1S/C27H27N5O/c1-19-8-11-22(12-9-19)30-25-18-26(29-20(2)28-25)31-23-13-15-24(16-14-23)32-27(33)17-10-21-6-4-3-5-7-21/h3-9,11-16,18H,10,17H2,1-2H3,(H,32,33)(H2,28,29,30,31)

InChI Key

JBJIRPFFAVHRRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4

Origin of Product

United States

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